beta-carbolinas
Beta-carbolines are a class of polycyclic aromatic heterocycles characterized by the presence of a beta-lactam ring fused to an azulenyl or anthryl system. These compounds exhibit diverse biological activities and are found in various natural sources, including plants, insects, and microorganisms. Structurally, beta-carbolines can vary based on the type and position of substituents attached to the parent nucleus.
In pharmaceutical research, beta-carbolines have attracted considerable interest due to their potential therapeutic applications. They possess significant antioxidant, anti-inflammatory, anticonvulsant, and neuroprotective properties, making them promising candidates for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, certain beta-carbolines exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria, which has led to their exploration in the development of new antibiotics.
Moreover, these compounds have been studied for their potential role in cancer therapy due to their ability to interact with DNA and inhibit cell growth. The diverse biological activities of beta-carbolines make them an interesting subject for further investigation in both academic and industrial settings.

Estrutura | Nome químico | CAS | MF |
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6-methyl-9H-Pyrido[3,4-b]indole | 30684-44-7 | C12H10N2 |
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2,3,4,9-tetrahydro-7-hydroxy-1H-Pyrido[3,4-b]indol-1-one | 56409-32-6 | C11H10N2O2 |
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4-methoxy-9H-Pyrido[3,4-b]indole | 56666-88-7 | C12H10N2O |
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| 5436-46-4 | C19H17N3O3 |
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6-methoxy-3-methyl-2,3,4,9-tetrahydro-1H-beta-carboline | 13608-21-4 | C13H16N2O |
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6-bromo-3-methyl-2,3,4,9-tetrahydro-1H-beta-carboline | 13608-18-9 | C12H13BrN2 |
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6-methoxy-4-methyl-2,3,4,9-tetrahydro-1H-beta-carboline | 13608-22-5 | C13H16N2O |
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6-chloro-4,4-dimethyl-2,3,4,9-tetrahydro-1H-beta-carboline | 13608-17-8 | C13H15ClN2 |
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(6S,12aR)-6-methyl-3,4,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indol-1(2H)-one | 50302-70-0 | C15H17N3O |
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(20beta)-corynan-17-ol | 483-27-2 | C19H26N2O |
Literatura Relacionada
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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